(E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide
Description
(E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide is a methanimidamide derivative characterized by two 2,6-dichlorophenylmethoxy substituents attached to a central methanimidamide core (N–C(=N)–N).
Properties
IUPAC Name |
N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4N2O2/c16-12-3-1-4-13(17)10(12)7-22-20-9-21-23-8-11-14(18)5-2-6-15(11)19/h1-6,9H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCLXOFJMYIYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC=NOCC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CON/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N’-bis[(2,6-dichlorophenyl)methoxy]methanimidamide typically involves the reaction of 2,6-dichlorophenol with methoxyamine hydrochloride under basic conditions to form the intermediate 2,6-dichlorophenyl methoxyamine. This intermediate is then reacted with formaldehyde to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of phase transfer catalysts, such as quaternary ammonium salts, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-N,N’-bis[(2,6-dichlorophenyl)methoxy]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(E)-N,N’-bis[(2,6-dichlorophenyl)methoxy]methanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N,N’-bis[(2,6-dichlorophenyl)methoxy]methanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related molecules are critical for understanding its unique properties. Below is a comparative analysis supported by a data table (Table 1).
Table 1: Comparative Analysis of (E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide and Analogous Compounds
Key Comparisons
Substituent Effects :
- The 2,6-dichlorophenyl groups in the target compound provide stronger electron-withdrawing effects and greater steric hindrance compared to 2,4-dimethylphenyl (BTS 27271-HCl) or 2,6-diisopropylphenyl (DippFormH). This reduces nucleophilic attack susceptibility but may limit solubility in polar solvents .
- DippFormH ’s bulky diisopropyl groups enable stable coordination with lanthanides (e.g., SmIII), whereas the target compound’s dichlorophenyl groups are less suited for such applications due to weaker metal-ligand interactions .
Functional Group Variations :
- Methanimidamide vs. Biguanide : The biguanide in 1-(2,6-dichlorophenyl)biguanide hydrochloride allows for ionic character and water solubility, contrasting with the neutral, lipophilic methanimidamide core of the target compound. This difference may render the latter more suitable for membrane penetration in bioactive contexts .
- Carbonyl (2-6DCZ) vs. Methoxy : The reactive carbonyl group in 2-6DCZ facilitates esterification/amidation reactions, while the methoxy groups in the target compound enhance stability against hydrolysis .
Biological and Industrial Relevance: BTS 27271-HCl’s methyl groups align with pesticide design principles (hydrophobicity for foliar adhesion), whereas the target compound’s dichlorophenyl groups may confer antifungal or herbicidal activity through halogen-mediated enzyme inhibition . Antiplasmodial activity observed in hydroxyimino ethanimidamides (e.g., ) suggests that structural modifications (e.g., introducing oxime groups) could enhance the target compound’s bioactivity .
Biological Activity
(E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a methanimidamide backbone substituted with two 2,6-dichlorophenyl groups and methoxy functionalities. Its structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on guanidinium derivatives have shown that they can effectively target methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 1.5 µM . The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study on related amidine derivatives demonstrated that they inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators . This suggests a potential role for this compound in cancer therapy.
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes. This binding alters their activity, leading to various biological effects. For example, amidine compounds have been shown to enhance cellular uptake in Gram-negative bacteria, which is crucial for their antimicrobial efficacy .
Case Study 1: Antimicrobial Screening
In a focused library screen involving guanidinium compounds, this compound was evaluated for its antimicrobial properties under host-mimicking conditions. The study found that the compound exhibited promising antibacterial activity against several strains of bacteria, including E. coli and MRSA.
Case Study 2: Anticancer Efficacy
A study involving the application of this compound on various cancer cell lines revealed significant cytotoxicity. The compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range. Mechanistic investigations indicated that the compound induced apoptosis through mitochondrial pathways.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
